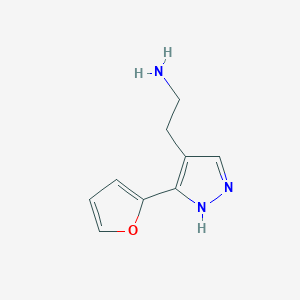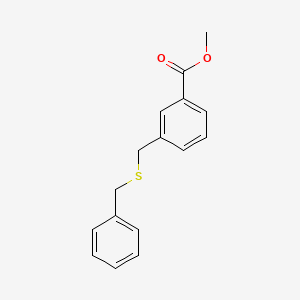
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)éthan-1-amine
Vue d'ensemble
Description
The compound “2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an ethanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The ethanamine group consists of a two-carbon chain (ethane) with an amine group (-NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the ethanamine group . The exact structure would depend on the specific positions of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and pyrazole rings, as well as the ethanamine group . The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazole ring, containing two nitrogen atoms, can participate in various reactions involving the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its stability . The ethanamine group could influence its solubility in water and other polar solvents .
Applications De Recherche Scientifique
Conversion du furfural en amines secondaires dérivées du tétrahydrofurane
Ce composé peut être utilisé dans la conversion du furfural en amines secondaires dérivées du tétrahydrofurane dans des conditions douces. Ce procédé est très efficace et peut produire une bibliothèque d'amines tétrahydrofurfuryliques secondaires et tertiaires avec d'excellents rendements (> 90%). Il s'agit d'un objectif important des programmes de recherche car la production de composés aminés à partir de la biomasse est un domaine d'intérêt majeur .
Synthèse de médicaments chirales par transaminase
Le composé peut être utilisé dans la synthèse de médicaments chirales par transaminase. Ce procédé implique l'application de biocatalyseurs entiers immobilisés avec une activité ®-transaminase pour la synthèse de nouvelles 1-phénylpropan-2-amines disubstituées. Après optimisation de la synthèse asymétrique, les ®-énantiomères pourraient être produits avec une conversion de 88 à 89% .
Activité antimicrobienne
Il a été constaté que le composé exerçait une activité inhibitrice significative contre la croissance des souches bactériennes testées. Certains des composés nouvellement synthétisés se sont avérés être de puissants agents antimicrobiens .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can affect the synthesis and degradation of amino acids, impacting metabolic pathways and cellular functions .
Cellular Effects
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of amino acids.
Transport and Distribution
The transport and distribution of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence energy production and oxidative stress response, while in the nucleus, it can modulate gene expression and cell cycle regulation.
Propriétés
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPHDXUJGYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)
![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)
![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)
